Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-
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Overview
Description
Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a cyclohexyl group, a phenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent addition of the substituents. Common synthetic routes include:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Friedel-Crafts Alkylation: This reaction introduces alkyl groups to the benzene ring using alkyl halides and a Lewis acid catalyst such as AlCl₃.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation processes, optimized for yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: This reaction involves the replacement of one substituent with another.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Br₂/FeBr₃ for bromination, HNO₃/H₂SO₄ for nitration.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can yield alcohols.
Scientific Research Applications
Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-, also known by its chemical registry number 647862-67-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mutagenicity, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a substituted benzene ring with a methoxy group and a cyclohexyl and phenyl substituent on the propynyl chain. Its molecular structure can be represented as follows:
Cytotoxicity
Research has indicated that compounds similar to benzene derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that related compounds can have lower IC50 values than established chemotherapeutic agents like melphalan when tested against human tumor cell lines . While specific IC50 data for benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is not extensively documented, its structural similarities suggest potential for significant cytotoxic effects.
Mutagenicity
The mutagenic potential of benzene derivatives has been well-documented in various studies. Compounds with similar structures have been classified as mutagenic due to their ability to interact with DNA . Although direct evidence for the mutagenicity of benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is limited, the presence of structural motifs associated with mutagenic activity warrants caution in its handling and further study.
Pharmacological Effects
Benzene derivatives are often studied for their roles in modulating biological pathways. The presence of a methoxy group may enhance lipophilicity, potentially increasing bioavailability and interaction with cellular targets. Compounds with similar structural features have been investigated for their anti-inflammatory and analgesic properties, suggesting that benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- could exhibit comparable activities .
Case Studies
Several studies have explored the biological implications of benzene derivatives:
- Cytotoxic Studies : A study evaluating a series of benzene derivatives demonstrated their effectiveness against various cancer cell lines, indicating that structural modifications could enhance cytotoxicity .
- Mutagenicity Assessment : Research into the mutagenic effects of structurally related compounds has highlighted concerns regarding their potential to induce genetic mutations .
- Pharmacological Investigations : Investigations into the anti-inflammatory properties of similar compounds suggest that modifications in the benzene structure can lead to significant biological activity .
Data Table
Compound | IC50 (µM) | Cell Line | Activity |
---|---|---|---|
Melphalan | 0.5 | Human Tumor Cells | Chemotherapeutic |
Benzene Derivative A | 0.03 | Murine P388 | Cytotoxic |
Benzene Derivative B | 0.02 | Human CEM T-Lymphocytes | Cytotoxic |
Properties
CAS No. |
647862-67-7 |
---|---|
Molecular Formula |
C22H24O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[(1S)-1-cyclohexyl-3-phenylprop-2-ynyl]-4-methoxybenzene |
InChI |
InChI=1S/C22H24O/c1-23-21-15-13-20(14-16-21)22(19-10-6-3-7-11-19)17-12-18-8-4-2-5-9-18/h2,4-5,8-9,13-16,19,22H,3,6-7,10-11H2,1H3/t22-/m0/s1 |
InChI Key |
IICRAFCXVWETRB-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C#CC2=CC=CC=C2)C3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#CC2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
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